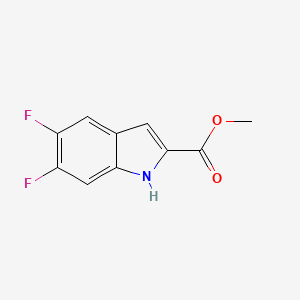

methyl 5,6-difluoro-1H-indole-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 5,6-difluoro-1H-indole-2-carboxylate is a chemical compound with the formula C10H7F2NO2 . It is a derivative of indole, a heterocyclic compound that is significant in both natural products and drugs .

Molecular Structure Analysis

The molecular structure of methyl 5,6-difluoro-1H-indole-2-carboxylate consists of a methyl group (CH3), two fluorine atoms (F), an indole group (C8H7N), and a carboxylate group (CO2) .Chemical Reactions Analysis

Indole derivatives, including methyl 5,6-difluoro-1H-indole-2-carboxylate, are important reactants in various chemical reactions. They are used in the biosynthesis of inhibitors of protein kinases, metal-free Friedel-Crafts alkylation, preparation of diphenylsulfonium ylides from Martin’s sulfurane, cross dehydrogenative coupling reactions, and synthesis of indirubin derivatives .Applications De Recherche Scientifique

Synthesis and Applications in Natural and Non-Natural Derivatives

- Methyl 5,6-dibromoindole-3-carboxylate, a close relative of methyl 5,6-difluoro-1H-indole-2-carboxylate, is used in regioselective dibromination processes. This compound serves as a building block in synthesizing natural and non-natural dibromoindole derivatives, including meridianin F and 5,6-dibromo-2'-demethylaplysinopsin (Parsons et al., 2011).

Utility in Novel Compound Synthesis

- Methyl 2,3,5,6,11,11b-Hexahydro-3-oxo-1H-indolizino[8,7-b]indole-5-carboxylate, another compound closely related to methyl 5,6-difluoro-1H-indole-2-carboxylate, is utilized for creating tetrahydro, dihydro, and dehydro esters, showcasing its potential in synthesizing complex organic compounds (Irikawa et al., 1989).

Spectroscopic and Computational Analysis

- Methyl 5-methoxy-1H-indole-2-carboxylate, another analogue, undergoes extensive spectroscopic (FT-IR, FT-Raman, UV, 1H, and 13C NMR) profiling and computational studies. These studies provide insights into the electronic nature, reactivity, and non-linear optical (NLO) properties of these molecules, crucial for designing biologically active molecules (Almutairi et al., 2017).

Development of Tryptophan Derivatives

- Methyl 5,6-difluoro-1H-indole-2-carboxylate's structure is leveraged in the synthesis of conformationally constrained tryptophan derivatives, used in peptide and peptoid conformation elucidation studies. These derivatives help in understanding the structure and function of peptides and peptoids (Horwell et al., 1994, 1995).

Exploring Synthetic Approaches

- Research on synthetic approaches to closely related compounds like ethyl 4,5-difluoroindole-2-carboxylate and ethyl 5,6-difluoroindole-2-carboxylate, by Fischer indole synthesis and reactions with lithiated N-BOC-3,4-difluoro-2-methylaniline, has been investigated. These studies contribute to the understanding of synthesis methodologies of difluoroindolecarboxylic acid ethyl esters (Silvestri et al., 2004).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

methyl 5,6-difluoro-1H-indole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2NO2/c1-15-10(14)9-3-5-2-6(11)7(12)4-8(5)13-9/h2-4,13H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQWNPCDCYKEDEV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=CC(=C(C=C2N1)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 5,6-difluoro-1H-indole-2-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.